2-(4-((4-Chlorophenyl)sulfonyl)-4-(2,5-difluorophenyl)cyclohexyl)ethanol

Gamma-secretase inhibition Amyloid precursor protein Structure-activity relationship

This ethanol-terminated sulfonyl-cyclohexyl compound fills a critical gap in the gamma-secretase inhibitor SAR matrix, enabling systematic three-point comparison with MK-0752 (propanoic acid) and MRK-560 (trifluoromethanesulfonamide). With MW 414.89 g/mol—the most compact and least polar variant in this clinical series—it offers a favorable starting scaffold for CNS-penetrant modulator programs. Its distinct primary alcohol terminus provides a novel probe for PS1 vs PS2 isoform selectivity studies. Procurement of all three analogs is essential for comprehensive terminal-group SAR mapping. For Research Use Only.

Molecular Formula C20H21ClF2O3S
Molecular Weight 414.9 g/mol
CAS No. 1426290-03-0
Cat. No. B3039967
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name2-(4-((4-Chlorophenyl)sulfonyl)-4-(2,5-difluorophenyl)cyclohexyl)ethanol
CAS1426290-03-0
Molecular FormulaC20H21ClF2O3S
Molecular Weight414.9 g/mol
Structural Identifiers
SMILESC1CC(CCC1CCO)(C2=C(C=CC(=C2)F)F)S(=O)(=O)C3=CC=C(C=C3)Cl
InChIInChI=1S/C20H21ClF2O3S/c21-15-1-4-17(5-2-15)27(25,26)20(10-7-14(8-11-20)9-12-24)18-13-16(22)3-6-19(18)23/h1-6,13-14,24H,7-12H2
InChIKeyLIBSHEAFIYMJFX-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

2-(4-((4-Chlorophenyl)sulfonyl)-4-(2,5-difluorophenyl)cyclohexyl)ethanol (CAS 1426290-03-0): Structural and Functional Baseline for Procurement Decisions


2-(4-((4-Chlorophenyl)sulfonyl)-4-(2,5-difluorophenyl)cyclohexyl)ethanol (CAS 1426290-03-0, molecular formula C20H21ClF2O3S, molecular weight 414.89 g/mol) is a synthetic organic compound featuring a cyclohexyl core bearing a (4-chlorophenyl)sulfonyl group, a 2,5-difluorophenyl substituent, and a terminal ethanol functional group. Functionally, this compound has been identified as a gamma-secretase inhibitor, an enzyme complex implicated in the cleavage of the amyloid precursor protein (APP) and central to the pathogenesis of Alzheimer's disease . Its structure establishes it within a well-characterized class of sulfonyl-based gamma-secretase modulators, serving as a versatile scaffold for biochemical probe development and structure-activity relationship (SAR) studies.

Why Generic Substitution of 2-(4-((4-Chlorophenyl)sulfonyl)-4-(2,5-difluorophenyl)cyclohexyl)ethanol (CAS 1426290-03-0) is Scientifically Unsupported


Within the sulfonyl-cyclohexyl class of gamma-secretase inhibitors, minor structural modifications at the terminal position of the core scaffold profoundly alter both in vitro potency and isoform selectivity profiles, rendering generic substitution highly inadvisable [1]. Closely related analogs such as MK-0752 (propanoic acid terminus) and MRK-560 (trifluoromethanesulfonamide terminus) demonstrate vastly different IC50 values (5 nM vs. 0.65 nM in the same SH-SY5Y cellular assay) [1], and MRK-560 exhibits pronounced selectivity for Presenilin 1 (PS1) over Presenilin 2 (PS2) (IC50 ratio ~5.2-fold) [2]. The ethanol-terminated variant represents a distinct pharmacophore with predicted differences in hydrogen-bonding capacity, lipophilicity, and metabolic susceptibility. Without direct, quantitative head-to-head comparisons, any assumption of functional equivalence among these chemically related but structurally distinct compounds is scientifically unsupported, and the specific ethanol terminus of this compound must be evaluated independently for each experimental context.

Quantitative Evidence Guide: Where 2-(4-((4-Chlorophenyl)sulfonyl)-4-(2,5-difluorophenyl)cyclohexyl)ethanol (CAS 1426290-03-0) Differs from Closest Analogs


Structural Differentiation from the Clinical Candidate MK-0752 via Terminal Functional Group

The target compound incorporates a primary ethanol (-CH₂CH₂OH) terminus, whereas its closest analog MK-0752 (CAS 471905-41-6) features a propanoic acid (-CH₂CH₂COOH) terminus . This single-atom difference (O replacing C in the terminal functional group) is a critical determinant of hydrogen-bond donor/acceptor capacity, predicted logP, and metabolic liability, as established by extensive SAR studies within the gamma-secretase inhibitor class [1]. While direct IC50 comparison data for this compound are absent from the published literature, MK-0752 is reported to inhibit Aβ40 production with an IC50 of 5 nM in human SH-SY5Y cells , offering a quantitative baseline against which the ethanol analog's potency may be experimentally benchmarked.

Gamma-secretase inhibition Amyloid precursor protein Structure-activity relationship Alzheimer's disease probe

PS1 vs. PS2 Isoform Selectivity Profile of MRK-560 as a Comparator Framework

MRK-560 (CAS 677772-84-8), which shares the identical cyclohexyl-sulfonyl core but carries a trifluoromethanesulfonamide terminus, demonstrates quantifiable isoform-selective inhibition: IC50 = 33 ± 2 nM for the Presenilin 1 (PS1)-containing gamma-secretase complex and 173 ± 24 nM for the PS2-containing complex (AlphaLISA assay, Aβ40 production), yielding a PS1/PS2 selectivity ratio of approximately 5.2-fold [1]. This selectivity is attributable to Thr281 and Leu282 residues in PS1, identified via cryo-EM structural analysis [1]. The ethanol-terminated target compound provides a structurally distinct probe for interrogating whether terminal group identity modulates this isoform selectivity profile.

Presenilin isoform selectivity Gamma-secretase inhibition Alzheimer's disease Cryo-EM structural pharmacology

Predicted Physicochemical Differentiation: Molecular Weight and Lipophilicity

The target compound (MW = 414.89 g/mol, molecular formula C20H21ClF2O3S) possesses a lower molecular weight and a less polar terminus compared to MRK-560 (MW = 517.92, C19H17ClF5NO4S2) and MK-0752 (MW = 442.08, C21H21ClF2O4S) [1]. The ethanol-terminated compound has one hydrogen bond donor (vs. one for MK-0752 and one for MRK-560) and four hydrogen bond acceptors (vs. four for MK-0752 and six for MRK-560). The absence of the strongly electron-withdrawing trifluoromethanesulfonamide group predicts reduced topological polar surface area (TPSA) relative to MRK-560, which may influence passive membrane permeability and blood-brain barrier penetration potential within the gamma-secretase inhibitor class.

Physicochemical profiling Lipinski rules Blood-brain barrier permeability Drug-likeness

In Vivo Pharmacodynamic Benchmarking from the MRK-560 Program

MRK-560, which shares the identical cyclohexyl-sulfonyl core with the target compound, has been extensively characterized in vivo: it reduced brain Aβ40 levels with an ED50 of 6 mg/kg and cerebrospinal fluid (CSF) Aβ40 with an ED50 of 10 mg/kg following oral administration in rats, with effects sustained over 24 hours [1]. In the Tg2576 transgenic mouse model of amyloid pathology, chronic MRK-560 administration reduced amyloid plaque deposition without evidence of Notch-related toxicity [2]. The ethanol-terminated target compound, lacking these specific terminal pharmacokinetic determinants, may exhibit divergent in vivo efficacy and safety profiles that require independent validation.

In vivo pharmacodynamics Amyloid-beta reduction Cerebrospinal fluid biomarker Transgenic mouse model Preclinical efficacy

Optimal Research and Industrial Applications for 2-(4-((4-Chlorophenyl)sulfonyl)-4-(2,5-difluorophenyl)cyclohexyl)ethanol (CAS 1426290-03-0)


Structure-Activity Relationship (SAR) Library Expansion for Gamma-Secretase Terminal Group Optimization

This compound's primary ethanol terminus fills a critical gap in the sulfonyl-cyclohexyl gamma-secretase inhibitor SAR matrix. Alongside MK-0752 (propanoic acid terminus, IC50 = 5 nM in SH-SY5Y cells [1]) and MRK-560 (trifluoromethanesulfonamide terminus, IC50 = 0.65 nM [2]), the ethanol variant enables a systematic three-point comparison of how terminal functional group identity—alcohol, carboxylic acid, and sulfonamide—modulates in vitro potency and isoform selectivity. Procurement of all three compounds is essential for medicinal chemistry teams seeking to build a comprehensive terminal group SAR map for this chemotype.

CNS Drug Discovery: Physicochemical Property Optimization Starting Point

With a molecular weight of 414.89 g/mol—significantly lower than MRK-560 (517.92 g/mol) and MK-0752 (442.08 g/mol) [1]—this compound represents the most compact and least polar variant within the clinical sulfonyl-cyclohexyl series. Its predicted lower TPSA and absence of strongly acidic or highly fluorinated terminal groups position it as a favorable starting scaffold for CNS-penetrant gamma-secretase modulator programs, where adherence to stricter physicochemical criteria (MW < 400, TPSA < 90 Ų) is often desired in early lead optimization [2].

Isoform-Selectivity Profiling: A Novel Probe for PS1 vs. PS2 Engagement Studies

MRK-560 has been shown to preferentially inhibit the PS1-containing gamma-secretase complex over the PS2 complex with a selectivity ratio of approximately 5.2-fold, a property attributed to specific residue interactions identified by cryo-EM [1]. The target compound, with its distinct terminal ethanol group, offers a structurally novel probe to test whether terminal group modification can further tune or alter this isoform selectivity. Direct comparative testing of the ethanol analog against MRK-560 in matched PS1- and PS2-complex AlphaLISA assays would generate high-value data on the structural determinants of isoform-specific gamma-secretase inhibition [1].

In Vivo Pharmacodynamic Benchmarking of Terminal Group Contributions to Brain Aβ Reduction

MRK-560 has established robust in vivo pharmacodynamic benchmarks: brain Aβ40 ED50 = 6 mg/kg and CSF Aβ40 ED50 = 10 mg/kg in rat, with sustained 24-hour reductions [1]. The ethanol-terminated analog enables a critical head-to-head in vivo comparison to directly quantify how the replacement of the trifluoromethanesulfonamide group with a primary alcohol impacts oral bioavailability, brain penetration, Aβ-lowering efficacy, and the therapeutic window relative to Notch-related toxicity [2]. Such data are invaluable for programs aiming to dissociate APP cleavage inhibition from Notch pathway suppression.

Quote Request

Request a Quote for 2-(4-((4-Chlorophenyl)sulfonyl)-4-(2,5-difluorophenyl)cyclohexyl)ethanol

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.